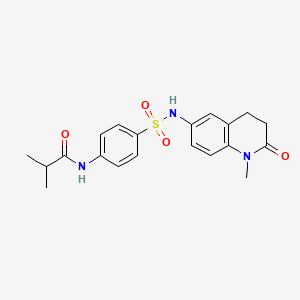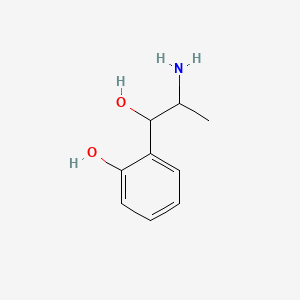![molecular formula C20H22N2O B2586137 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine CAS No. 2419108-25-9](/img/structure/B2586137.png)
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine, also known as CPI-444, is a small-molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the field of cancer immunotherapy due to its potential to enhance the anti-tumor immune response.
Wirkmechanismus
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine targets the adenosine A2A receptor, which is expressed on the surface of immune cells such as T-cells and natural killer cells. Adenosine binding to the A2A receptor inhibits T-cell activation and proliferation, leading to an immunosuppressive tumor microenvironment. This compound blocks the adenosine A2A receptor, thereby enhancing the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to enhance the anti-tumor immune response in preclinical studies. It has been shown to increase T-cell activation and proliferation, leading to increased cytokine production and cytotoxic activity against tumor cells. This compound has also been shown to reduce the number of regulatory T-cells in the tumor microenvironment, which are known to suppress the anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. It has also shown promising results in preclinical studies, making it a potential candidate for further development as a cancer immunotherapy. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could affect its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the development of 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine as a cancer immunotherapy. One direction is to test this compound in combination with other immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies in clinical trials. Another direction is to investigate the potential of this compound in other types of cancer, such as lung cancer and melanoma. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects.
Synthesemethoden
The synthesis of 4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The first step involves the preparation of 4-(2-bromoethyl)pyridine, which is then reacted with 4-(2-methoxyphenyl)acetaldehyde to form the key intermediate, 4-(2-(4-(2-methoxyphenyl)ethenyl)phenyl)-2-bromopyridine. This intermediate is then reacted with cyclopropylmethylamine and sodium azide to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine has been extensively studied for its potential in cancer immunotherapy. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to inhibit T-cell activation and proliferation. This compound has been tested in preclinical studies and has shown promising results in combination with other immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies.
Eigenschaften
IUPAC Name |
4-[(E)-2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1(2-17-9-11-21-12-10-17)16-5-7-20(8-6-16)23-15-19-14-22(19)13-18-3-4-18/h1-2,5-12,18-19H,3-4,13-15H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKBXSARWRXDRD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)C=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)/C=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

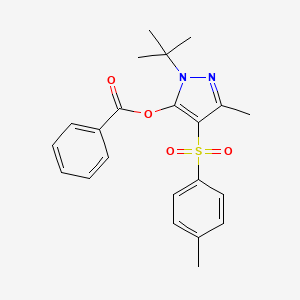
![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)
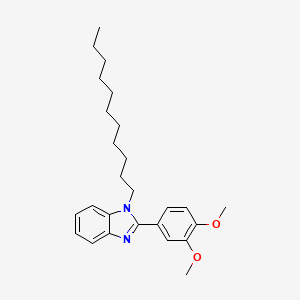

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)
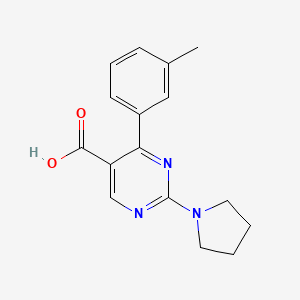
![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2586063.png)
![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)
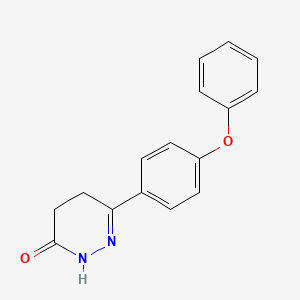
![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)
![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2586072.png)
